![molecular formula C8H14O8S2 B1321654 (3R、3aS、6R、6aS)-6-(甲磺酰氧基)-六氢呋喃并[3,2-b]呋喃-3-基甲磺酸酯 CAS No. 24808-23-9](/img/structure/B1321654.png)

(3R、3aS、6R、6aS)-6-(甲磺酰氧基)-六氢呋喃并[3,2-b]呋喃-3-基甲磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

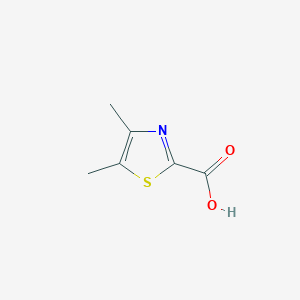

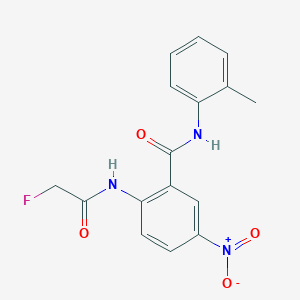

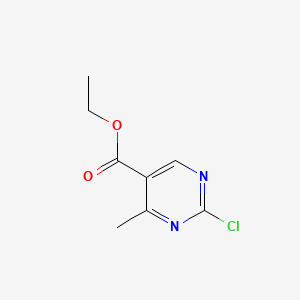

“(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate” is a chemical compound. It is a substituted bis-Tetrahydrofuran (bis-THF) derivative . This compound has been investigated for its potential as an HIV-1 protease inhibitor .

Synthesis Analysis

The synthesis of optically active bis-THF and C4-substituted bis-THF ligands, which includes this compound, involves a [2,3]-sigmatropic rearrangement as the key step . This process provides convenient access to a number of substituted bis-THF derivatives .

Chemical Reactions Analysis

This compound, as a substituted bis-THF derivative, has been incorporated into a series of potent HIV-1 protease inhibitors . The exact chemical reactions involving this compound are not specified in the available resources.

科学研究应用

药物化学中的合成与表征

- 该化合物参与了达芦那韦类似物的立体选择性合成,证明了其在开发抗病毒药物(特别是用于 HIV 治疗)中的效用 (Bommena 等,2015)。

在绿色化学中的应用

- 该分子在绿色化学中发挥着作用,特别是在呋喃甲烷衍生物的合成中,展示了其在环境友好型化学生产中的重要性 (Shinde 和 Rode,2017)。

药物合成中的关键构建模块

- 它是几种 HIV 蛋白酶抑制剂(包括达芦那韦)的关键构建模块,突出了其在抗逆转录病毒疗法中的重要性 (Sevenich 等,2017)。

参与立体定向合成

- 该化合物用于结构衍生物(如 1,6-二氧杂环癸烷和二四氢呋喃)的立体定向合成,表明其在有机合成中的多功能性 (Betancor 等,1998)。

在酶抑制研究中的作用

- 其衍生物已被研究用于酶抑制活性,特别是对碳酸酐酶 I,表明其在治疗性酶靶向中的潜力 (Gündüzalp 等,2016)。

对 HIV 蛋白酶抑制剂开发的贡献

- 该化合物的立体选择性合成极大地促进了新一代 HIV 蛋白酶抑制剂的开发,强调了其在 HIV/AIDS 治疗中的影响 (Ghosh 等,2006)。

未来方向

属性

IUPAC Name |

[(3R,3aS,6R,6aS)-6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O8S2/c1-17(9,10)15-5-3-13-8-6(4-14-7(5)8)16-18(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6-,7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHDLWAMOHQNTF-WCTZXXKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1COC2C1OCC2OS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O[C@@H]1CO[C@H]2[C@@H]1OC[C@H]2OS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate | |

CAS RN |

24808-23-9 |

Source

|

| Record name | NSC83403 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC33695 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B1321582.png)

![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)